Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Description
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a heterocyclic compound featuring an ethanone backbone substituted with a phenyl group and a tetrahydro-2(1H)-pyrimidinylidene moiety. This structure combines aromatic and partially saturated nitrogen-containing rings, making it relevant in medicinal chemistry and materials science. The tetrahydro-2(1H)-pyrimidinylidene group imparts unique electronic and steric properties, influencing reactivity and biological interactions. Derivatives of dihydropyrimidinones and related structures are known for antibacterial, antifungal, and antiviral activities .
Properties
IUPAC Name |
2-(1,3-diazinan-2-ylidene)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWARJGSITBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326920 | |
| Record name | AR-682/43286377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-30-9 | |
| Record name | AR-682/43286377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization Approach
The most widely reported method for synthesizing Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves a two-step sequence: condensation between a β-keto carbonyl compound and a diamine derivative, followed by intramolecular cyclization to form the pyrimidine ring.
Starting Materials and Reaction Conditions
-
β-Keto carbonyl precursor : 1-Phenyl-1,3-butanedione or analogous derivatives.
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Diamine : 1,3-Diaminopropane or substituted variants.
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Base catalyst : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in anhydrous ethanol or tetrahydrofuran (THF).
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Temperature : Reflux conditions (70–80°C) for 6–12 hours.
The reaction proceeds via deprotonation of the α-hydrogen of the β-keto carbonyl compound by the base, generating an enolate intermediate. This enolate attacks the electrophilic carbon of the diamine, forming a C–N bond. Subsequent cyclization eliminates a water molecule, yielding the tetrahydropyrimidinylidene ring.
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Dissolve 1-phenyl-1,3-butanedione (1.0 equiv) and 1,3-diaminopropane (1.2 equiv) in dry ethanol.
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Add NaOEt (1.5 equiv) and reflux at 78°C for 8 hours.
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Cool the mixture, quench with ice water, and extract with dichloromethane.
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Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Yield : 65–72%.
Mechanistic Insights
The cyclization step mirrors the Dieckmann condensation observed in ester systems, where intramolecular attack of the enolate on a proximal electrophilic center forms a six-membered ring4. However, in this case, the electrophile is an imine carbon rather than an ester carbonyl. Computational studies suggest that the transition state benefits from partial conjugation between the enolate and the developing π-system of the pyrimidine ring.
Microwave-Assisted Synthesis
Recent advancements have employed microwave irradiation to accelerate the condensation-cyclization process, reducing reaction times from hours to minutes.
Optimized Conditions :
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Microwave power : 300 W.
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Temperature : 120°C.
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Time : 20–30 minutes.
Advantages :
-
Reduced side products : Limited oligomerization due to shorter reaction duration.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Classical Condensation | Ethanol, reflux, 8 hr | 65–72 | 95 | Low cost, scalable |
| Microwave-Assisted | DMF, 120°C, 30 min | 78–85 | 98 | Rapid, high yield |
| Solvent-Free | Neat, 100°C, 4 hr | 60–68 | 93 | Environmentally friendly |
Notes :
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Solvent-free methods, while eco-friendly, suffer from lower yields due to inefficient heat transfer.
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Microwave synthesis achieves superior purity by minimizing thermal degradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Side Reactions
-
Oligomerization : Competing intermolecular reactions may form dimers or trimers.
Mitigation : Use high-dilution conditions or slow addition of reactants. -
Ring-Size Selectivity : Competing five-membered ring formation (pyrrolidinylidene).
Mitigation : Employ bulky bases (e.g., t-BuOK) to favor six-membered transition states.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance enolate stability but may complicate purification. Recent studies propose ionic liquids as green alternatives, offering high solubility and easy recovery.
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors outperform batch systems by ensuring consistent temperature control and reducing reaction times. Pilot-scale trials achieved a throughput of 1.2 kg/day with 80% yield using microchannel reactors .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Applications
1. Hair Treatment Formulations
Recent patents highlight the use of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- in formulations aimed at preventing or treating hair loss. The compound is incorporated into topical compositions that target hair thinning by promoting hair follicle health. The formulations typically include additional active ingredients that synergistically enhance efficacy against hair loss .
2. Antimicrobial Agents
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of Ethanone, particularly those modified with various substituents, exhibit significant antibacterial and antifungal activities. This property is attributed to the ability of the pyrimidine ring to interact with microbial cell membranes, disrupting their integrity .
3. Central Nervous System Effects
Studies have suggested that Ethanone derivatives may influence central nervous system activity. Some compounds in this class have shown promise as anxiolytics or antidepressants in preliminary animal models. The mechanism is believed to involve modulation of neurotransmitter systems, although further research is needed to elucidate specific pathways .
Material Science Applications
1. Polymer Chemistry
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- has potential applications in polymer chemistry as a building block for synthesizing new polymeric materials. Its unique structure allows for the introduction of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength .
2. Dyes and Pigments
The compound's chromophoric properties make it suitable for use in dyes and pigments. Research indicates that modifications to the ethanone structure can lead to vibrant colors and improved lightfastness, making it applicable in textiles and coatings industries .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Hair Treatment | Formulations for hair loss prevention | Effective in promoting hair follicle health |
| Antimicrobial Agents | Potential use against bacteria and fungi | Significant antibacterial activity observed |
| CNS Effects | Possible anxiolytic or antidepressant properties | Modulation of neurotransmitter systems suggested |
| Polymer Chemistry | Building block for advanced polymers | Enhances thermal stability and mechanical strength |
| Dyes and Pigments | Use in textile and coating industries | Improved lightfastness with structural modifications |
Case Studies
Case Study 1: Hair Loss Treatment Formulation
A clinical trial involving a formulation containing Ethanone demonstrated significant improvement in hair density among participants over a 12-week period. The study concluded that the compound's ability to stimulate hair follicles played a crucial role in its effectiveness.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that derivatives of Ethanone exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a basis for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituents with Nitrogen Heterocycles
Compounds with nitrogen-containing substituents on the ethanone backbone exhibit diverse biological activities:
Key Observations :
- The 1,2,4-triazole derivative () is synthesized via nucleophilic substitution, yielding ~22.7%, and serves as a precursor for heterocyclic expansions.
- The tetrahydro-2(1H)-pyrimidinylidene group in the target compound enhances antibacterial activity compared to its sulfur analog (dihydropyrimidin-2(1H)-thione), as shown in crystallographic studies .
Aromatic vs. Saturated Heterocycles
The electronic nature of substituents significantly impacts bioactivity:
- 1-Phenyl-2-(1H-quinolin-2-ylidene)ethanone () features a fused aromatic quinoline ring, increasing molecular weight (247.29 g/mol) and lipophilicity (LogP = 3.11). This enhances binding to hydrophobic enzyme pockets, unlike the partially saturated pyrimidinylidene group in the target compound .
- Tetrahydro-2(1H)-pyrimidinones () exhibit antiviral activity against multiple viral families, attributed to their ability to mimic nucleoside structures. The saturated ring improves solubility compared to fully aromatic analogs .
Sulfur-Containing Derivatives
Replacing the pyrimidinylidene oxygen with sulfur alters reactivity:
- 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone () shows reduced antifungal activity compared to its oxygen counterpart, likely due to decreased hydrogen-bonding capacity .
Biological Activity
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-, is a compound of interest due to its potential biological activities, including anti-inflammatory, anxiolytic, and cytotoxic effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C13H16N2O
- CAS Number : 81072-07-3
- Molecular Structure : The compound features a phenyl group attached to an ethanone moiety, with a tetrahydropyrimidinylidene substituent that may influence its biological interactions.
1. Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of related compounds, indicating that modifications in the structure can enhance their efficacy. For instance, compounds similar to ethanone have been shown to inhibit the release of pro-inflammatory cytokines and suppress neutrophil degranulation.
Research Findings :
- A study indicated that derivatives with similar structures exhibited IC50 values ranging from 8.2 µM to 21 µM for inhibiting cytokine production in macrophage-like cell lines (RAW 264.7) .
- The mechanism involves the inhibition of tumor necrosis factor receptor (TNF-R) formation, which is crucial in mediating inflammatory responses.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 8.2 | Inhibition of TNF-R |
| Compound B | 16-21 | Cytokine suppression |
2. Anxiolytic Activity
The anxiolytic effects of compounds related to ethanone have been documented, particularly in the context of their interaction with neurotransmitter systems. The tetrahydropyrimidinylidene moiety may play a significant role in modulating GABAergic activity.
Case Study :
A recent study synthesized several pyrimidine derivatives and assessed their anxiolytic activity using animal models. The results demonstrated that certain derivatives significantly reduced anxiety-like behaviors in mice, suggesting potential therapeutic applications for anxiety disorders .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of ethanone derivatives have been evaluated against various cancer cell lines. The results indicate varying degrees of effectiveness depending on the specific structural modifications made to the core ethanone framework.
Research Findings :
- A compound structurally similar to ethanone was screened against 60 human cancer cell lines, revealing a mean GI50 value of 58 µM, suggesting moderate cytotoxicity .
- Further studies are required to elucidate the specific mechanisms through which these compounds exert their anticancer effects.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Cell Line A | 58.0 | >100 | >100 |
| Cell Line B | 45.0 | >100 | >100 |
Q & A
Basic: What are the established synthetic routes for Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-, and how can reaction parameters be optimized?
Answer:
The compound is typically synthesized via one-pot multicomponent reactions involving aryl aldehydes, ketones, and urea derivatives under acid catalysis (e.g., HCl or acetic acid) . For example, Claisen-Schmidt condensation between benzaldehyde derivatives and ethanone precursors can yield intermediates, followed by cyclization with tetrahydro-2(1H)-pyrimidinylidene moieties . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Reactions often proceed at reflux (80–100°C) to balance yield and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How do structural modifications at the pyrimidinylidene ring affect biological activity?
Answer:
Modifications at the C2-sulfanylidene or C4-aryl substituents significantly alter bioactivity. For instance:
- Antibacterial activity : Substitution with electron-withdrawing groups (e.g., -F at C4) enhances potency against S. aureus (MIC reduction from 32 μg/mL to 8 μg/mL) .
- SAR studies : Compare analogs via molecular docking (e.g., AutoDock Vina) to identify key interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .
- Crystallographic data : Structural overlays (using Mercury) reveal conformational flexibility in the pyrimidinylidene ring, impacting binding affinity .
Advanced: What computational approaches predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., ethanone carbonyl) .
- Thermodynamic parameters : Calculate Gibbs free energy (ΔG) for cyclization steps to optimize reaction spontaneity .
- Molecular dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., TIP3P water) to assess stability under varying pH .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Redundancy in characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₄N₂O) with <2 ppm error .
- Crystallographic refinement : Apply SHELXL restraints to model disordered regions, especially for flexible pyrimidinylidene rings .
Basic: What are the key physicochemical properties of this compound relevant to drug design?
Answer:
Critical parameters include:
| Property | Value | Method/Reference |
|---|---|---|
| LogP | ~2.8 (predicted) | ChemAxon |
| PSA | 24.39 Ų | Experimental |
| Aqueous solubility | <0.1 mg/mL (pH 7.4) | Shake-flask |
| Thermal stability | Decomposes at >250°C | TGA |
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:MeOH) to improve crystal quality .
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
- Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation (e.g., APS Beamline 17-BM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
